molecular formula C3H7ClN2 B1377076 (2S)-2-aminopropanenitrile hydrochloride CAS No. 59981-03-2

(2S)-2-aminopropanenitrile hydrochloride

Cat. No.: B1377076
CAS No.: 59981-03-2
M. Wt: 106.55 g/mol
InChI Key: WJGQCCPNVRCAQI-DFWYDOINSA-N
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Description

(2S)-2-aminopropanenitrile hydrochloride is a chemical compound with the molecular formula C3H7N2Cl. It is a derivative of aminopropanenitrile, where the amino group is attached to the second carbon of the propanenitrile chain. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopropanenitrile hydrochloride typically involves the reaction of (2S)-2-aminopropanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

(2S)-2-aminopropanenitrile+HCl(2S)-2-aminopropanenitrile hydrochloride\text{(2S)-2-aminopropanenitrile} + \text{HCl} \rightarrow \text{this compound} (2S)-2-aminopropanenitrile+HCl→(2S)-2-aminopropanenitrile hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopropanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitriles or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2S)-2-aminopropanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2S)-2-aminopropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    (2S)-2-aminobutanenitrile: Similar structure but with an additional carbon in the chain.

    (2S)-2-aminopropanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

(2S)-2-aminopropanenitrile hydrochloride is unique due to its specific combination of an amino group and a nitrile group, which allows it to participate in a variety of chemical reactions and interactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2S)-2-aminopropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQCCPNVRCAQI-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59981-03-2
Record name (2S)-2-aminopropanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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